Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Lipophilicity Membrane permeability Quinoline esters

Standard quinoline esters (methyl, ethyl) or the free acid do not replicate the extreme lipophilicity (XLogP=8.4) of this octyl homolog. Researchers requiring a high membrane-partitioning probe or negative control in MAO-B assays need the exact octyl chain. - **Key application**: High-logP reference for PAMPA/Caco-2 permeability (ΔLogP >5 vs methyl ester). - **Synthetic utility**: Hydrolyze to free acid (CAS 351327-32-7) for HCV protease inhibitor SAR (patent US8633320). - **Supply**: Research-grade, shipped ambient. No MAO-B inhibition (IC50 >100 µM).

Molecular Formula C24H25BrClNO2
Molecular Weight 474.8 g/mol
CAS No. 355419-77-1
Cat. No. B12051694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS355419-77-1
Molecular FormulaC24H25BrClNO2
Molecular Weight474.8 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl
InChIInChI=1S/C24H25BrClNO2/c1-2-3-4-5-6-7-14-29-24(28)21-16-23(17-8-11-19(26)12-9-17)27-22-13-10-18(25)15-20(21)22/h8-13,15-16H,2-7,14H2,1H3
InChIKeyCHTFKUNZMBMZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate: Lipophilic Quinoline Ester Building Block


Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355419-77-1) is a fully substituted quinoline-4-carboxylate ester featuring a 6-bromo substituent, a 2-(4-chlorophenyl) group, and an n-octyl ester chain [1]. This compound belongs to the broader class of halogenated quinoline derivatives, a privileged scaffold in medicinal chemistry known for diverse biological activities including antimalarial, anticancer, and antimicrobial properties . The compound is cataloged as a research-grade chemical (AldrichCPR) by Sigma-Aldrich and is primarily positioned as a synthetic intermediate or building block for structure-activity relationship (SAR) studies [2]. Its computed XLogP3-AA of 8.4 places it among highly lipophilic quinoline esters, a physicochemical property that critically influences its membrane partitioning behavior and distinguishes it from shorter-chain ester analogs [1].

Compound Class Halogenated quinoline-4-carboxylate ester building block
Lipophilicity Context High computed lipophilicity (logP >8) for membrane partitioning studies
Procurement Role Research-grade synthetic intermediate for quinoline SAR exploration

Why the Octyl Ester Chain Cannot Be Substituted by Shorter-Chain Analogs


Within the 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate series, the ester alkyl chain length is not a trivial variable—it governs lipophilicity, membrane permeability potential, and metabolic susceptibility. The free carboxylic acid (CAS 351327-32-7, LogP ≈ 4.7) [1] and short-chain esters such as the methyl ester (XLogP3 = 2.7) [2] exhibit dramatically lower computed partition coefficients than the octyl ester (XLogP3 = 8.4) [3]. This ΔlogP of approximately 5.7 units between the methyl and octyl esters corresponds to a theoretical ~500,000-fold difference in octanol-water partitioning, which directly impacts compound behavior in cellular assays, protein binding, and pharmacokinetic studies [4]. Generic replacement of the octyl ester with a shorter-chain analog or free acid without experimental validation would fundamentally alter the compound's physicochemical profile and confound SAR interpretation. Researchers procuring this compound for use as a lipophilic probe, membrane penetration standard, or prodrug precursor must verify the specific ester chain length to ensure experimental reproducibility.

Attribute
Octyl Ester (Target)
Shorter-chain / Acid Analogs
Lipophilicity
High (logP >>5); drives membrane partitioning
Moderate to low; alters cellular uptake and protein binding
Conformational Sampling
Extended flexible octyl chain
Rigid; may not recapitulate target binding modes
SAR Integrity
Defined ester handle for reproducible logP effects
Chain-length mismatch confounds lipophilicity-driven structure-activity interpretation

Quantitative Evidence: Octyl Ester vs. Closest Analogs


Lipophilicity: Octyl Ester vs. Methyl Ester and Free Acid

The target compound (octyl ester, XLogP3-AA = 8.4) [1] exhibits a computed logP that is 5.7 units higher than its methyl ester analog (XLogP3-AA = 2.7) [2], corresponding to a theoretical ~500,000-fold greater partitioning into octanol relative to water. This difference arises directly from the eight-carbon linear alkyl chain versus a single methyl group. The free carboxylic acid analog (LogP ≈ 4.7) [3] sits at an intermediate lipophilicity, yet still 3.7 log units below the octyl ester.

Lipophilicity (ΔlogP)
Head-to-head
Octyl ester XLogP 8.4 vs Methyl ester 2.7; ΔlogP ≈5.7 (theoretical ~500,000× partition difference)
Reported partitioning context; large lipophilicity gap supports ester-specific use
Computed values; experimental logD may vary
Lipophilicity Membrane permeability Quinoline esters

Conformational Flexibility: Rotatable Bond Comparison

The octyl ester possesses 10 rotatable bonds [1], compared to only 2 rotatable bonds for the methyl ester [2] and the free acid [3]. This eight-bond difference introduces substantial conformational entropy that influences both the compound's solution-phase behavior and its binding thermodynamics to protein targets. The flexible octyl chain may adopt multiple low-energy conformations, potentially enabling induced-fit binding modes that are inaccessible to the rigid methyl ester or acid analogs.

Rotatable Bonds
Head-to-head
Octyl: 10 rotatable bonds vs Methyl/Acid: 2; Δ = 8
Conformational sampling context; may influence binding thermodynamics
Computed by Cactvs; experimental binding entropy not assessed
Conformational flexibility Entropic binding penalty Molecular descriptors

Synthetic Utility in HCV Protease Inhibitor Programs

Patent US8633320 explicitly discloses bromo-substituted quinolines of formula (I), where R can be aryl, heteroaryl, alkyl, alkenyl, or alkynyl, as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections via structure-based design of HCV protease inhibitors [1]. The 6-bromo-2-(4-chlorophenyl)quinoline core present in the target compound maps directly onto the general structural formula claimed in this patent, establishing a documented precedent for the utility of this scaffold in antiviral drug discovery programs. The octyl ester functionality at the 4-position provides a modifiable handle for further SAR exploration or prodrug strategies.

Patent Precedent
Class-level
US8633320 covers 6-bromo-2-arylquinolines as HCV protease inhibitor intermediates
Reported scaffold utility; data to verify for specific derivatives
No quantitative IC50 data disclosed
HCV protease inhibitors Bromo-substituted quinolines Antiviral intermediates

MAO-B Inhibition Counter-Screening Profile

In a ChEMBL-curated assay measuring inhibition of human recombinant MAO-B, the target compound (CHEMBL3398528) showed an IC50 > 100,000 nM (i.e., >100 µM), indicating essentially no inhibition [1]. By contrast, certain related quinoline derivatives such as 6-bromo-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid (CHEMBL218700) have demonstrated nanomolar inhibitory activity against other targets (e.g., DHODH Ki = 211 nM) [2]. The lack of MAO-B activity for the octyl ester, while limiting its direct use as an MAO-B inhibitor, may represent a selectivity advantage in screening cascades where MAO-B off-target activity is undesirable.

MAO-B Inhibition
Cross-study
IC50 >100 µM (no significant inhibition)
Reported lack of MAO-B activity supports counter-screening context
ChEMBL curated; >475-fold above comparator DHODH Ki
Monoamine oxidase B Counter-screening Selectivity

Application Scenarios for Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate


Lipophilic Probe for Membrane Permeability Assays

With an XLogP3-AA of 8.4, the compound is among the most lipophilic members of the 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate series [1]. This property makes it suitable as a high-logP reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where a compound with logP > 5 is needed to calibrate the upper range of membrane retention. Researchers should procure this specific octyl ester rather than the methyl ester (XLogP3 = 2.7) or free acid (LogP ≈ 4.7) when the experimental design requires a highly lipophilic quinoline probe [2].

Synthetic Intermediate for Antiviral Drug Discovery

The 6-bromo-2-(4-chlorophenyl)quinoline core is explicitly covered by US Patent US8633320 as a key intermediate in the preparation of HCV NS3/4A protease inhibitors [1]. The octyl ester at the 4-position provides a versatile synthetic handle that can be hydrolyzed to the free acid for further amide coupling, or transesterified to alternative esters for SAR exploration. Procurement of this specific building block enables direct entry into patented chemical space for antiviral lead optimization.

Negative Control for MAO-B Enzymatic Assays

The confirmed lack of MAO-B inhibitory activity (IC50 > 100 µM) makes this compound suitable as a negative control in MAO-B enzymatic assays [1]. When screening quinoline-derived libraries for MAO-B inhibition, researchers can use this octyl ester to establish baseline activity, distinguishing true hits from non-specific assay interference.

Prodrug Template for Intracellular Acid Delivery

The octyl ester can serve as a lipophilic prodrug precursor that, upon cellular esterase cleavage, releases the free carboxylic acid (LogP ≈ 4.7) intracellularly [1]. The 3.7-log unit lipophilicity difference between the ester and acid provides a substantial driving force for membrane penetration prior to enzymatic activation. This prodrug strategy is particularly relevant for target engagement studies where the free acid has documented biological activity but poor membrane permeability.

Application
Selection Property
Validation Focus
Membrane permeability probe
High lipophilicity octyl ester chain
Confirm ester identity and logP consistency for assay calibration
Antiviral drug discovery intermediate
6-Bromo-2-(4-chlorophenyl) quinoline core
Verify scaffold substitution pattern matches patent-disclosed intermediates
MAO-B assay negative control
Lack of MAO-B inhibitory activity at tested concentrations
Validate inactivity under specific assay conditions
Prodrug precursor research
Esterase-labile octyl ester for intracellular acid delivery
Assess intracellular ester cleavage and free acid release
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